(6-(Trifluoromethoxy)pyridin-3-yl)boronic acid
Overview
Description
(6-(Trifluoromethoxy)pyridin-3-yl)boronic acid is a boronic acid derivative with the molecular formula C6H5BF3NO3 and a molecular weight of 206.92 g/mol . This compound is characterized by the presence of a trifluoromethoxy group attached to a pyridine ring, which is further bonded to a boronic acid moiety. It is commonly used in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions.
Biochemical Analysis
Biochemical Properties
(6-(Trifluoromethoxy)pyridin-3-yl)boronic acid plays a significant role in biochemical reactions, particularly in the field of medicinal chemistry. It interacts with various enzymes and proteins, facilitating the formation of complex organic structures. The compound’s boronic acid group allows it to form reversible covalent bonds with diols and other nucleophiles, making it a valuable tool in enzyme inhibition studies . For instance, it can inhibit serine proteases by forming a covalent bond with the active site serine residue, thereby blocking the enzyme’s activity.
Cellular Effects
The effects of this compound on cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. The compound can inhibit specific enzymes involved in cell signaling, leading to altered cellular responses. Additionally, it can affect gene expression by interacting with transcription factors or other regulatory proteins, thereby influencing the transcription of target genes . These interactions can result in changes in cellular metabolism, affecting processes such as glycolysis, the citric acid cycle, and oxidative phosphorylation.
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It can bind to the active sites of enzymes, inhibiting their activity by forming covalent bonds with key amino acid residues. This inhibition can be reversible or irreversible, depending on the nature of the interaction. Additionally, the compound can modulate gene expression by binding to transcription factors or other DNA-binding proteins, thereby influencing the transcription of specific genes . These molecular interactions are crucial for understanding the compound’s role in various biochemical pathways.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors to consider. It is generally stable when stored under inert atmosphere and at low temperatures (below -20°C) . Over time, it may degrade, leading to reduced efficacy in biochemical assays. Long-term studies have shown that the compound can have lasting effects on cellular function, particularly in in vitro and in vivo models, where prolonged exposure can lead to sustained enzyme inhibition and altered cellular metabolism.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound can effectively inhibit target enzymes without causing significant toxicity. At higher doses, it may exhibit toxic or adverse effects, such as cellular damage or organ toxicity . Threshold effects are often observed, where a specific dosage range is required to achieve the desired biochemical effect without causing harm to the organism. These dosage-dependent effects are crucial for determining the compound’s therapeutic potential and safety profile.
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors essential for its metabolism. The compound can be metabolized through oxidation, reduction, or conjugation reactions, leading to the formation of metabolites that may retain biological activity . These metabolic pathways can influence the compound’s efficacy and toxicity, as well as its overall pharmacokinetic profile. Understanding these pathways is essential for optimizing the compound’s use in biochemical and pharmacological studies.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through various mechanisms. It can interact with transporters and binding proteins that facilitate its uptake and localization within specific cellular compartments . The compound’s distribution can affect its bioavailability and efficacy, as well as its potential for off-target effects. Studies have shown that the compound can accumulate in certain tissues, leading to localized effects that may differ from its systemic activity.
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function. The compound can be directed to specific cellular compartments, such as the nucleus, mitochondria, or endoplasmic reticulum, through targeting signals or post-translational modifications . These localization mechanisms can influence the compound’s interactions with biomolecules and its overall biochemical effects. Understanding the subcellular distribution of the compound is essential for elucidating its role in cellular processes and optimizing its use in research and therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the reaction of 6-bromo-3-(trifluoromethoxy)pyridine with a boronic acid derivative under palladium-catalyzed conditions . The reaction is usually carried out in the presence of a base, such as potassium carbonate, and a solvent like dimethylformamide (DMF) at elevated temperatures.
Industrial Production Methods
Industrial production of (6-(Trifluoromethoxy)pyridin-3-yl)boronic acid follows similar synthetic routes but is optimized for large-scale production. This involves the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to minimize impurities and maximize the efficiency of the process.
Chemical Reactions Analysis
Types of Reactions
(6-(Trifluoromethoxy)pyridin-3-yl)boronic acid undergoes various types of chemical reactions, including:
Suzuki-Miyaura Cross-Coupling Reactions: This is the most common reaction involving boronic acids, where the compound reacts with aryl or vinyl halides in the presence of a palladium catalyst to form biaryl or vinyl-aryl compounds.
Oxidation: The boronic acid group can be oxidized to form the corresponding boronic ester or borate.
Substitution: The trifluoromethoxy group can participate in nucleophilic substitution reactions under appropriate conditions.
Common Reagents and Conditions
Palladium Catalysts: Used in Suzuki-Miyaura cross-coupling reactions.
Bases: Such as potassium carbonate or sodium hydroxide, used to deprotonate the boronic acid group.
Solvents: Dimethylformamide (DMF), tetrahydrofuran (THF), and water are commonly used solvents.
Major Products Formed
Biaryl Compounds: Formed from Suzuki-Miyaura cross-coupling reactions.
Boronic Esters: Formed from oxidation reactions.
Scientific Research Applications
(6-(Trifluoromethoxy)pyridin-3-yl)boronic acid has a wide range of applications in scientific research, including:
Biology: Employed in the development of boron-containing drugs and as a tool for studying enzyme inhibition.
Medicine: Investigated for its potential use in boron neutron capture therapy (BNCT) for cancer treatment.
Industry: Utilized in the production of agrochemicals and advanced materials.
Mechanism of Action
The mechanism of action of (6-(Trifluoromethoxy)pyridin-3-yl)boronic acid is primarily related to its ability to form stable complexes with various molecular targets. In Suzuki-Miyaura cross-coupling reactions, the boronic acid group interacts with the palladium catalyst to form a palladium-boron complex, which then undergoes transmetalation with an aryl or vinyl halide to form the desired product . In biological systems, the boronic acid group can inhibit enzymes by forming reversible covalent bonds with active site residues.
Comparison with Similar Compounds
Similar Compounds
- (4-(Trifluoromethoxy)phenyl)boronic acid
- (3-(Trifluoromethoxy)phenyl)boronic acid
- (2-(Trifluoromethoxy)phenyl)boronic acid
Uniqueness
(6-(Trifluoromethoxy)pyridin-3-yl)boronic acid is unique due to the presence of the trifluoromethoxy group on the pyridine ring, which imparts distinct electronic and steric properties. This makes it particularly useful in the synthesis of heterocyclic compounds and in applications where the trifluoromethoxy group can enhance the biological activity or stability of the target molecule .
Properties
IUPAC Name |
[6-(trifluoromethoxy)pyridin-3-yl]boronic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5BF3NO3/c8-6(9,10)14-5-2-1-4(3-11-5)7(12)13/h1-3,12-13H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UTNFOSHVMVOKPG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CN=C(C=C1)OC(F)(F)F)(O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5BF3NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40672104 | |
Record name | [6-(Trifluoromethoxy)pyridin-3-yl]boronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40672104 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
206.92 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1008140-70-2 | |
Record name | [6-(Trifluoromethoxy)pyridin-3-yl]boronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40672104 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 6-(Trifluoromethoxy)pyridine-3-boronic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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